molecular formula C17H12F3N3O2 B2904248 4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-38-4

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2904248
CAS No.: 946260-38-4
M. Wt: 347.297
InChI Key: BAZYYCFGYJMVGA-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a quinoline derivative featuring a trifluoromethyl group at position 8, a hydroxyl group at position 4, and a carboxamide linker substituted with a 3-methylpyridin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and carboxamide groups contribute to solubility and target binding affinity.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-9-4-3-7-21-15(9)23-16(25)11-8-22-13-10(14(11)24)5-2-6-12(13)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZYYCFGYJMVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 4-Hydroxy-N-(Pyrimidin-2-yl)-8-(Trifluoromethyl)Quinoline-3-Carboxamide (CAS 114350-70-8)

This compound replaces the 3-methylpyridin-2-yl group with a pyrimidin-2-yl substituent. Key differences include:

  • Molecular Formula : C₁₅H₉N₄O₂F₃ vs. C₁₆H₁₁N₃O₂F₃ (target compound).
  • Heterocyclic Substitutent : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen atom). Pyrimidine’s additional nitrogen may enhance hydrogen bonding but reduce steric tolerance in binding pockets.
  • Physicochemical Properties: The pyrimidine analog has a higher hydrogen bond acceptor count (N=4 vs.
Table 1: Structural and Property Comparison
Property Target Compound Pyrimidin-2-yl Analog (CAS 114350-70-8)
Molecular Formula C₁₆H₁₁N₃O₂F₃ C₁₅H₉N₄O₂F₃
Molecular Weight (g/mol) 354.28 334.25
Substituent at N-position 3-Methylpyridin-2-yl Pyrimidin-2-yl
Hydrogen Bond Acceptors 5 6

Ethyl Ester Derivatives (CAS 23851-84-5 and 26893-12-9)

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5) and its 6-substituted variant (CAS 26893-12-9) replace the carboxamide group with an ethyl ester. Key distinctions:

  • Functional Group : Ester (lipophilic) vs. carboxamide (polar). Esters typically exhibit higher logP values, reducing water solubility but improving membrane permeability.
  • Biological Activity : Carboxamides are more likely to engage in hydrogen bonding with targets, whereas esters may act as prodrugs, hydrolyzing to active acids in vivo .

High-Similarity Compounds (CAS 391-78-6 and 23432-40-8)

These compounds (similarity scores: 0.81) share the quinoline core but differ in substituents:

  • CAS 391-78-6 : Lacks the trifluoromethyl group, reducing metabolic stability.
  • CAS 23432-40-8 : Substitutes the hydroxyl group with a methoxy group, altering acidity and hydrogen-bonding capacity .

Research Findings and Implications

  • Pyridine vs.
  • Trifluoromethyl Positioning : The 8-trifluoromethyl group in the target compound and its analogs is critical for resistance to oxidative metabolism, a feature absent in CAS 391-78-6 .
  • Carboxamide vs. Ester : The carboxamide moiety enhances target engagement in vitro, while esters may require metabolic activation for efficacy .

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